6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
Overview
Description
6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, along with various functional groups such as amino, fluorophenyl, and carboxylate groups. The presence of these functional groups makes this compound highly versatile and valuable in various scientific research applications.
Preparation Methods
The synthesis of 6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under controlled reaction conditions. For instance, the reaction between a thiazole derivative and a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the amino group can lead to the formation of a nitro derivative, while reduction of the carbonyl group can yield an alcohol .
Scientific Research Applications
6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study various biochemical pathways. In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
When compared to other similar compounds, 6-ETHYL 8-METHYL 5-AMINO-7-(2-FLUOROPHENYL)-2-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolopyridine derivatives, which may have different substituents on the thiazole or pyridine rings. The presence of the fluorophenyl group in this compound adds to its uniqueness, as it can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
6-O-ethyl 8-O-methyl 5-amino-7-(2-fluorophenyl)-2-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-4-27-19(25)13-12(10-7-5-6-8-11(10)20)14(18(24)26-3)17-22(15(13)21)16(23)9(2)28-17/h5-9,12H,4,21H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMNXVSGJIZARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C(SC2=C(C1C3=CC=CC=C3F)C(=O)OC)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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